molecular formula C16H17N3O7 B13859445 4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside

4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside

Cat. No.: B13859445
M. Wt: 363.32 g/mol
InChI Key: JZSHWIUBDQNWDV-JZYAIQKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside involves multiple stepsThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory synthesis, with optimizations for scale, yield, and purity. The compound is often produced in specialized facilities equipped to handle azido compounds due to their potential explosiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The compound acts as a fluorogenic substrate for β-galactosidase. Upon enzymatic cleavage by β-galactosidase, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is β-galactosidase, and the pathway involves the hydrolysis of the glycosidic bond.

Comparison with Similar Compounds

Uniqueness: 4-Methylumbelliferyl 2-Azido-2-deoxy-Alpha-D-Galactopyranoside is unique due to the presence of the azido group, which allows for further chemical modifications and applications in click chemistry. This makes it a versatile tool in biochemical research .

Properties

Molecular Formula

C16H17N3O7

Molecular Weight

363.32 g/mol

IUPAC Name

7-[(2R,3R,4R,5R,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C16H17N3O7/c1-7-4-12(21)25-10-5-8(2-3-9(7)10)24-16-13(18-19-17)15(23)14(22)11(6-20)26-16/h2-5,11,13-16,20,22-23H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1

InChI Key

JZSHWIUBDQNWDV-JZYAIQKZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-]

Origin of Product

United States

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